2-Amino-9-((1S,3R,4S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-1H-purin-6(9H)-one is a complex organic compound primarily recognized for its role as an intermediate in pharmaceutical synthesis. This compound is a derivative of purine, a fundamental structure in biochemistry, particularly in the formation of nucleotides and nucleic acids.
Chemically, it belongs to the class of purine derivatives and can be categorized as an amino purine compound due to the presence of an amino group (-NH2) attached to the purine ring. The presence of multiple benzyloxy groups contributes to its classification as a substituted purine derivative.
The synthesis of 2-Amino-9-((1S,3R,4S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-1H-purin-6(9H)-one typically involves several steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity. Advanced techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed for characterization and confirmation of the compound's structure .
The molecular structure of 2-Amino-9-((1S,3R,4S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-1H-purin-6(9H)-one can be represented with the following key features:
The molecular formula is C₁₈H₁₉N₃O₄, with a molecular weight of approximately 341.36 g/mol. The compound exhibits chirality due to the presence of stereocenters in the cyclopentyl moiety .
The compound can participate in various chemical reactions typical for purine derivatives:
Reactions involving this compound often require specific catalytic conditions or reagents to facilitate the desired transformations while minimizing side reactions .
In biological contexts, compounds like 2-Amino-9-((1S,3R,4S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-1H-purin-6(9H)-one may act as inhibitors or modulators of specific enzymes involved in nucleotide metabolism.
While specific data on this compound's mechanism is limited, similar purine derivatives have been shown to interact with viral polymerases or kinases, potentially leading to antiviral or anticancer effects .
Relevant data regarding melting point and boiling point are generally documented in chemical databases but may vary based on purity .
The primary application of 2-Amino-9-((1S,3R,4S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-1H-purin-6(9H)-one lies within pharmaceutical research. It serves as an important intermediate in the synthesis of antiviral medications, particularly those targeting viral replication mechanisms.
Additionally, its structural analogs may have potential applications in cancer therapy due to their ability to interfere with nucleotide metabolism .
The systematic IUPAC name, 2-Amino-9-((1S,3R,4S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-1H-purin-6(9H)-one, precisely defines the compound's stereochemistry and functional groups. The core structure consists of a 2-aminopurin-6-one moiety (a guanine analogue) linked via a nitrogen-glycosidic bond to a modified cyclopentane ring. The cyclopentyl substituents include: a benzyloxy group (-OCH₂C₆H₅) at the 4-position, a benzyloxymethyl group (-CH₂OCH₂C₆H₅) at the 3-position, and an exocyclic methylene group (=CH₂) at the 2-position [1] [2]. The absolute stereochemistry at the cyclopentane ring carbon atoms (1S, 3R, 4S) is critical for biological activity and distinguishes it from inactive stereoisomers.
The molecular formula is C₂₆H₂₇N₅O₃, with a molecular weight of 457.52 g/mol [2] [3]. Key physicochemical properties include a calculated density of 1.3±0.1 g/cm³ and a predicted LogP value of 3.97, indicating moderate lipophilicity suitable for membrane permeability [3]. The SMILES notation (NC1=NC2=C(N=CN2[C@H]2C[C@H](OCC3=CC=CC=C3)[C@@H](COCC3=CC=CC=C3)C2=C)C(=O)N1
) unambiguously encodes the connectivity and stereochemistry, while the refractive index is estimated at 1.679 [3] [4].
Table 1: Key Identifiers and Physicochemical Properties
Identifier | Value |
---|---|
CAS Registry Number | 142217-81-0 |
Molecular Formula | C₂₆H₂₇N₅O₃ |
Molecular Weight | 457.52 g/mol |
Exact Mass | 457.211395 Da |
Topological Polar Surface Area (TPSA) | 108.05 Ų |
Rotatable Bond Count | 9 |
Hydrogen Bond Donor Count | 2 |
Hydrogen Bond Acceptor Count | 9 |
This compound emerged in the early 1990s as a strategic intermediate during the quest for potent antiviral nucleoside analogues targeting hepatitis B virus (HBV). Its synthesis was first disclosed in patent literature around 1995-1997, with optimization focusing on stereoselective construction of the cyclopentyl ring and efficient coupling to the guanine derivative [3] . The primary synthetic challenge involved achieving regioselective N-9 alkylation of the purine ring while avoiding undesired N-7 isomer formation—a hurdle overcome using Mitsunobu reactions or transition metal catalysis under carefully controlled conditions [4].
A pivotal synthetic route (illustrated below) utilizes 6-(benzyloxy)purine (CAS: 142217-80-9) as the guanine-protected precursor, reacting it with the stereodefined cyclopentyl derivative under Mitsunobu conditions to achieve the N-9 linkage in approximately 91% yield, followed by deprotection and functional group manipulation [3]. The benzyl (Bn) protecting groups serve dual purposes: they prevent undesired side reactions during purine alkylation and provide lipophilicity for easier chromatographic purification. The exocyclic methylene group acts as a synthetic handle for subsequent transformations into the final drug molecule.
Table 2: Key Synthetic Intermediates for Antiviral Development
Intermediate CAS Number | Role in Synthesis | Target Therapeutic Agent |
---|---|---|
142217-81-0 | Advanced purine-cyclopentyl coupling intermediate | Entecavir |
142217-80-9 | Protected guanine derivative precursor | Entecavir |
3587-60-8 | Benzyl chloromethyl ether (benzyloxymethylation agent) | Various nucleoside analogues |
39939-07-6 | Functionalized cyclopentane derivative | Nucleoside analogues |
Commercial availability of this compound began in the early 2000s as entecavir progressed through clinical trials, with suppliers like Henan Fengda Chemical and Zhejiang Warrant Chemical listing it as "Entecavir Intermediate N8" specifically for antiviral API production under appropriate intellectual property considerations [3] . Its current market price ranges from $30/kg at bulk scale (1000kg) to $300/gram for research quantities, reflecting significant synthesis and purification costs [3] [4].
This compound's significance stems from its role as the immediate precursor to entecavir, a potent guanosine analogue approved for chronic HBV infection. The benzyl-protected hydroxyl groups (-OBn) are essential for solubility management during synthesis and undergo catalytic hydrogenation for final deprotection to the active drug's primary alcohols . The stereochemistry at positions 1S, 3R, and 4S precisely matches the natural ribose conformation in bioactive guanosine, enabling effective interaction with viral polymerase active sites while resisting degradation [4].
Structurally, the molecule serves as a versatile scaffold for designing nucleoside-based therapeutics beyond antivirals. The planar 2-aminopurin-6-one moiety provides hydrogen-bonding capabilities mimicking adenine/guanine, facilitating binding in ATP-utilizing enzymes like kinases. The exocyclic methylene group enables Diels-Alder cycloadditions or Michael additions for generating conformationally constrained analogues or prodrug derivatives [4]. This chemical versatility underpins its investigation in oncology programs targeting kinase-driven cancers, leveraging its ability to compete with ATP in catalytic pockets.
Table 3: Molecular Features Enabling Therapeutic Applications
Structural Feature | Chemical Property | Therapeutic Relevance |
---|---|---|
2-Aminopurin-6-one core | Planar hydrogen-bonding architecture | ATP-binding pocket recognition in kinases and polymerases |
(1S,3R,4S)-Cyclopentyl stereochemistry | Mimics bioactive ribose conformation | Enhanced target binding and metabolic stability |
Exocyclic methylene group | Electrophilic alkene functionality | Site for Diels-Alder diversification or prodrug conjugation |
Benzyl ether protections | Lipophilic protecting groups | Facilitate synthetic manipulation and purification |
From a drug design perspective, the compound exemplifies prodrug strategy implementation. The benzyl groups temporarily mask polar hydroxyl functionalities, significantly enhancing cellular uptake compared to the final deprotected drug. This design principle solves bioavailability challenges common in nucleoside therapeutics [4] . Furthermore, the molecule serves as a template for structure-activity relationship (SAR) studies exploring cyclopentyl modifications—systematic alterations of the benzyl groups or methylene functionality have generated libraries of analogues targeting resistant HBV strains and other viral polymerases.
Table 4: Synonyms and Chemical Identifiers
Synonym/Identifier | Source |
---|---|
2-Amino-9-((1S,3R,4S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-1H-purin-6(9H)-one | IUPAC Name [1] [2] |
(1S,3R,4S)-2-amino-9-[4-(benzyloxy)-3-(benzyloxymethyl)-2-methylidene-cyclopentyl]-3H-purin-6-one | Simplified Stereochemical Name |
Entecavir intermediate N8 | Common Research Designation |
3',5'-Di-O-benzyl Entecavir | Functional Group-Specific Name [2] |
142217-81-0 | CAS Registry Number [2] [3] [4] |
MFCD11977291 | MDL Number [2] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1